ジエノゲスト不純物 I

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of Dienogest Impurity I involves several steps. The patent WO2011132045A2 describes a process for the preparation of dienogest substantially free of impurities . The process involves the conversion of ketal to dienogest in three steps, where ethylene oxide intermediate is reacted with an alcohol solution of potassium cyanide to produce a product, followed by acid hydrolysis .科学的研究の応用

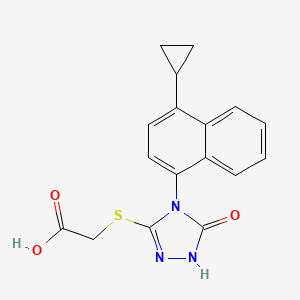

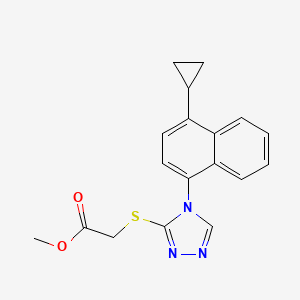

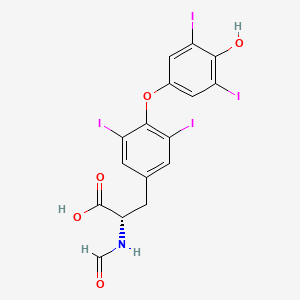

- ジエノゲストは、子宮内膜症の有効な治療法として注目を集めています。ジエノゲストはプロゲステロンとして作用し、子宮以外の場所での子宮内膜組織の増殖を抑制するのに役立ちます。 研究者たちは、ジエノゲスト不純物 I が子宮内膜症の治療に与える影響、特に症状の緩和、病変の退縮、ホルモン調節の可能性について研究しています {svg_1}.

子宮内膜症研究

作用機序

Target of Action

Dienogest Impurity I, like Dienogest, is an orally-active semisynthetic progestogen . It primarily targets the progesterone receptor (PR) and exhibits a very potent progestagenic effect in the endometrium . It also has antiandrogenic properties and acts as an antagonist at androgen receptors .

Result of Action

The result of Dienogest Impurity I’s action is the regulation of endometrial tissue. It exhibits a very potent progestagenic effect in the endometrium, causing endometrial atrophy after prolonged use . It also improves androgenic symptoms such as acne and hirsutism .

生化学分析

Biochemical Properties

Dienogest Impurity I, like Dienogest, may interact with various enzymes, proteins, and other biomolecules. It could potentially bind to progesterone receptors, exerting a progestational effect . The nature of these interactions would likely be non-covalent and reversible, involving hydrogen bonding, van der Waals forces, and hydrophobic interactions.

Cellular Effects

Dienogest Impurity I may influence cell function in a manner similar to Dienogest. It could potentially impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it might modulate the activity of transcription factors, leading to changes in gene expression .

Molecular Mechanism

The molecular mechanism of Dienogest Impurity I would likely involve binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression. For example, it might bind to progesterone receptors, triggering a cascade of intracellular events .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Dienogest Impurity I involves the conversion of 17α-hydroxy-6β,7β;15β,16β-dimethylene-3-oxo-17α-pregn-4-ene (Dienogest) to Dienogest Impurity I through a series of chemical reactions.", "Starting Materials": [ "17α-hydroxy-6β,7β;15β,16β-dimethylene-3-oxo-17α-pregn-4-ene (Dienogest)", "Sodium hydride (NaH)", "Methyl iodide (CH3I)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium bicarbonate (NaHCO3)", "Ethyl acetate (EtOAc)", "Methanol (MeOH)", "Water (H2O)" ], "Reaction": [ "Step 1: Dissolve Dienogest in dry tetrahydrofuran (THF) and add NaH. Stir the mixture at room temperature for 30 minutes.", "Step 2: Add CH3I dropwise to the reaction mixture and stir for an additional 2 hours.", "Step 3: Quench the reaction with HCl and extract the product with EtOAc.", "Step 4: Wash the organic layer with NaHCO3 and water, then dry over Na2SO4.", "Step 5: Concentrate the organic layer and purify the product by column chromatography using EtOAc/MeOH as the eluent.", "Step 6: Dissolve the purified product in a mixture of MeOH and NaOH and stir at room temperature for 2 hours.", "Step 7: Acidify the reaction mixture with HCl and extract the product with EtOAc.", "Step 8: Wash the organic layer with water, dry over Na2SO4, and concentrate.", "Step 9: Purify the product by column chromatography using EtOAc/MeOH as the eluent.", "Step 10: The final product is Dienogest Impurity I." ] } | |

CAS番号 |

65928-65-6 |

分子式 |

C20H27NO2 |

分子量 |

313.4 g/mol |

IUPAC名 |

2-[(8R,9S,13S,14S,17R)-17-hydroxy-13-methyl-3-oxo-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]acetonitrile |

InChI |

InChI=1S/C20H27NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h16-18,23H,2-10,12H2,1H3/t16-,17-,18+,19+,20-/m1/s1 |

InChIキー |

WFQBBPSNJXAJGD-SWBPCFCJSA-N |

異性体SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(CC#N)O)CCC4=C3CCC(=O)C4 |

正規SMILES |

CC12CCC3C(C1CCC2(CC#N)O)CCC4=C3CCC(=O)C4 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

(17α)-17-Hydroxy-3-oxo-19-norpregn-5(10)-ene-21-nitrile |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。